molecular formula C11H15ClN2 B1349040 1-(3-Chlorobenzyl)piperazine CAS No. 23145-91-7

1-(3-Chlorobenzyl)piperazine

Cat. No.: B1349040
CAS No.: 23145-91-7
M. Wt: 210.7 g/mol
InChI Key: JTEQMTYOCBFLNH-UHFFFAOYSA-N
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Description

“1-(3-Chlorobenzyl)piperazine” is a chemical compound with the empirical formula C11H15ClN2. It has a molecular weight of 210.70 .


Molecular Structure Analysis

The molecular structure of “this compound” has been determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value . The compound’s structure can also be represented by the SMILES string Clc1cccc(CN2CCNCC2)c1 .


Chemical Reactions Analysis

There are no hazardous reactions under normal processing conditions for "this compound" .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.4±3.0 kJ/mol, a flash point of 137.5±23.7 °C, and an index of refraction of 1.560 .

Scientific Research Applications

Genotoxicity Studies

1-(3-Chlorobenzyl)piperazine and related compounds have been studied for their genotoxic potential. In one study, a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, demonstrated a metabolism and dose-dependent increase of reverse mutations in specific strains, suggesting potential mutagenicity. Metabolism studies provided insight into the reactive intermediate formations that covalently bind DNA (Kalgutkar et al., 2007).

Synthesis Methods

Research has focused on improving the synthesis methods for chlorobenzyl piperazine derivatives. For instance, an improved synthetic method for 1-[(4-chlorophenyl)phenylmethyl]-piperazine, a related compound, has been developed, offering economical and practical advantages for industrial applications (Wu Qiuye, 2005).

Pharmacological Evaluation

Several studies have evaluated the pharmacological potential of piperazine derivatives. One study synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for antidepressant and antianxiety activities in mice (J. Kumar et al., 2017).

Cancer Cell Cytotoxicity

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on various cancer cell lines, indicating potential therapeutic applications in cancer treatment (Yarim et al., 2012).

Development of Screening Methods

Research has been conducted to develop screening methods for detecting chlorophenyl piperazines in forensic samples. A study introduced a rapid and simple electrochemical method for detecting 1-(3-chlorophenyl)piperazine in seized samples, which could be valuable in forensic analysis (Silva et al., 2021).

Antimuscarinic Activity

Research into substituted 1-phenyl-3-piperazinyl-2-propanones with antimuscarinic activity has been conducted. These compounds show promise for treating urinary incontinence associated with bladder muscle instability. The study examined compounds for selectivity in muscarinic receptors and their in vivo effects on bladder contraction and other responses in guinea pigs (Kaiser et al., 1993).

Metabolic Studies

Metabolic studies have been carried out on derivatives of chlorophenyl piperazine. One such study on mCPP (1-(3-chlorophenyl)piperazine) in rat urine using GC-MS described its extensive metabolism, mainly by hydroxylation and degradation of the piperazine moiety, identifying several metabolites. This research aids in understanding the drug's metabolism and helps in forensic detection (Staack & Maurer, 2003).

HIV-1 Reverse Transcriptase Inhibitors

Piperazine derivatives have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors. A study synthesized various analogs of piperazine compounds, leading to the discovery of bis(heteroaryl)piperazines (BHAPs), which were significantly more potent than the lead molecule in inhibiting HIV-1 reverse transcriptase (Romero et al., 1994).

Antimicrobial Activity

Piperazine and triazolo-pyrazine derivatives were synthesized and evaluated for antimicrobial activity against bacterial and fungal strains. The study revealed specific compounds showing significant antimicrobial properties, indicating potential for the development of new antimicrobials (Patil et al., 2021).

Therapeutic Applications

Research has been conducted on the therapeutic applications of piperazine derivatives, particularly in central pharmacological activity. Piperazine derivatives have been investigated for antipsychotic, antidepressant, and anxiolytic applications, with benzylpiperazine being a prototype for recreational drugs due to its stimulant and euphoric effects (Brito et al., 2018).

Safety and Hazards

“1-(3-Chlorobenzyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

As for future directions, “1-(3-Chlorobenzyl)piperazine” is currently used for R&D purposes . Its potential applications in various fields could be explored further.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEQMTYOCBFLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354151
Record name 1-(3-Chlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-91-7
Record name 1-(3-Chlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorobenzyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-(3-chlorobenzyl)-piperazine-1-carboxylic acid tert-butyl ester (20.24) (8.82 g, 28.4 mmol) is added TFA (45 mL) at ambient temperature over 5 min. After 1 h50 min, TFA is evaporated, the residue is dissolved in 2N HCl (45 mL) and extracted with ether (2×45 mL). The aqueous layer is basified to pH 13 with 2N NaOH (60 mL) and extracted with CH2Cl2 (6×90 mL). The combined organic extracts are washed with brine (75 mL) and dried over MgSO4. The crude material obtained after filtration and concentration (5.44 g, 25.8 mmol, 91%) is used without further purification. MS (ES): m/z 211.0/213.0 (100/35) [MH+]. tR (method B)=5.1 min.
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesized according to General Procedure A: 3-chlorobenzyl chloride (4{8}, 5 mL, 39.3 mmol, 1 equiv.), piperazine (20.3 g, 235.7 mmol, 6 equiv.), THF (85.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{8} (5.41 g, 65%) as a light yellow liquid. 1H-NMR (400 MHz, CDCl3): δ 7.28 (br s, 1H) 7.19-7.12 (m, 3H), 3.39 (s, 2H), 2.82 (t, 4H, J=5.6 Hz), 2.34 (br s, 4H), 1.54 (br s, 1H). 13C-NMR (100 MHz, CDCl3): δ 140.2, 133.9, 129.2, 128.8, 127.0, 126.9, 62.8, 54.3, 45.9.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
85.4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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